molecular formula C20H23N5O4 B12358662 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid

Katalognummer: B12358662
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: KMZKAKOIEVQCEP-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection:

    Tetrazole Formation: The formation of the tetrazole ring, which can be achieved through cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The coupling of the protected amino acid with the tetrazole derivative under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions could target the tetrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to partially or fully reduced tetrazole rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors through binding interactions facilitated by the Fmoc and tetrazole groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but may differ in their side chains.

    Tetrazole Derivatives: Compounds with tetrazole rings that may have different substituents.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid lies in its combination of the Fmoc protecting group and the tetrazole ring, which can impart specific chemical and biological properties.

Eigenschaften

Molekularformel

C20H23N5O4

Molekulargewicht

397.4 g/mol

IUPAC-Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid

InChI

InChI=1S/C20H23N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22-25H,9-11H2,(H,21,28)(H,26,27)/t17-/m0/s1

InChI-Schlüssel

KMZKAKOIEVQCEP-KRWDZBQOSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4NNNN4)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4NNNN4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.